5-Aminolevulinic acid-13C2,15N hydrochloride

Description

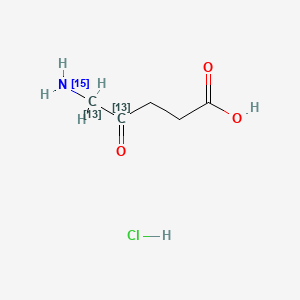

5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt (5-ALA-13C2,15N HCl) is a stable isotope-labeled derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid critical to heme biosynthesis. This compound is enriched with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, enabling precise metabolic tracing in research applications . Its hydrochloride salt form enhances solubility and stability, making it suitable for photodynamic therapy (PDT), diagnostic imaging, and pharmacokinetic studies . Upon administration, 5-ALA-13C2,15N HCl is intracellularly converted to protoporphyrin IX (PpIX), a photosensitizer that generates reactive oxygen species (ROS) under light exposure, targeting neoplastic cells .

Propriétés

Formule moléculaire |

C5H10ClNO3 |

|---|---|

Poids moléculaire |

170.57 g/mol |

Nom IUPAC |

5-(15N)azanyl-4-oxo(4,5-13C2)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1,4+1,6+1; |

Clé InChI |

ZLHFONARZHCSET-MBIZCHBVSA-N |

SMILES isomérique |

C(C[13C](=O)[13CH2][15NH2])C(=O)O.Cl |

SMILES canonique |

C(CC(=O)O)C(=O)CN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation of N-Furfurylphthalimide

The synthesis begins with the oxidation of N-furfurylphthalimide under oxygen-rich conditions. In the presence of pyridine and Rose Bengal as a photosensitizer, oxygen gas is introduced at 10–20°C under light irradiation. This step yields a semi-crystalline intermediate, which is subsequently purified via solvent evaporation. Isotopic labeling at the C4 and C5 positions is achieved by substituting standard carbon sources with 13C-enriched reagents during precursor preparation.

Catalytic Hydrogenation

The oxidized intermediate undergoes hydrogenation using a palladium-on-carbon catalyst in methanol. This step reduces reactive functional groups while preserving the isotopic integrity of the carbon backbone. Post-reaction filtration and solvent evaporation yield 5-phthalimidolevulinic acid, confirmed via NMR spectroscopy.

Acid Hydrolysis and Salt Formation

The final step involves refluxing the hydrogenated product in 6 N hydrochloric acid to remove the phthalimide protecting group. After evaporating excess HCl, the crude product is dissolved in ethanol and precipitated with acetone. The resulting 5-ALA-13C2,15N·HCl is isolated with a yield of 51% based on the initial N-furfurylphthalimide. Isotopic purity is verified using mass spectrometry and NMR.

Enantioselective Synthesis Using Chiral Starting Materials

For applications requiring enantiomeric purity, such as metabolic tracer studies, a five-step enantioselective synthesis has been developed:

Liebeskind–Srogl Cross-Coupling

Starting with benzyl L- or D-aspartate, a Liebeskind–Srogl cross-coupling introduces the 13C-labeled carbonyl group at C4. This reaction employs a palladium catalyst and copper(I) thiophene-2-carboxylate (CuTC) to facilitate carbon–carbon bond formation while retaining chiral integrity.

Fluorination and Deprotection

Electrophilic fluorination at C3 is performed using Selectfluor™, followed by deprotection of the benzyl ester under hydrogenolysis conditions. The 15N label is introduced via amination using 15N-enriched ammonium chloride.

Final Purification

The product is purified via silica gel chromatography, yielding enantiopure 5-ALA-13C2,15N·HCl with an overall yield of 34%. This method is particularly noted for its scalability and high enantiomeric excess (>99% ee).

Biosynthetic Approaches for Isotopic Incorporation

While less common than chemical synthesis, microbial biosynthesis offers an alternative route for 13C and 15N incorporation:

Bacterial Fermentation

Rhodobacter sphaeroides and Escherichia coli strains engineered for 5-ALA overproduction are cultured in media containing 13C-glucose and 15N-ammonium salts. The glycine–succinate pathway naturally incorporates these isotopes into the ALA backbone.

Enzymatic Conversion

The enzyme 5-aminolevulinate synthase (ALAS) is isolated and used in vitro with 13C-labeled glycine and 15N-labeled succinyl-CoA. This method achieves >90% isotopic enrichment but requires extensive downstream processing to isolate the hydrochloride salt.

Comparative Analysis of Synthesis Methods

Analytical Validation

NMR Characterization

1H NMR (D2O): δ 2.15 (t, J = 6.5 Hz, 2H, CH2), 2.45 (t, J = 6.5 Hz, 2H, 13CH2), 3.15 (s, 15NH2), 4.10 (q, J = 6.8 Hz, 1H, CH).

13C NMR: 172.1 (C=O), 68.9 (13C), 52.4 (13CH2), 34.7 (CH2).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 170.039 ([M+H]+), with characteristic 13C and 15N isotopic peaks.

Industrial-Scale Production Challenges

-

Isotope Cost : 13C and 15N reagents increase raw material costs by 15–20× compared to unlabelled synthesis.

-

Regulatory Compliance : GMP standards require validation of isotopic homogeneity (>99% atom enrichment).

-

Waste Management : Disposal of heavy metal catalysts (Pd, Cu) necessitates specialized protocols .

Analyse Des Réactions Chimiques

Applications de Recherche Scientifique

Chimie : L'acide 5-Aminolévulinique-13C2,15N, sel de chlorhydrate est utilisé dans les études de marquage isotopique stable pour suivre les voies métaboliques et étudier les mécanismes réactionnels.

Biologie : En recherche biologique, il est utilisé pour étudier la biosynthèse de l'hème et d'autres porphyrines. Les isotopes stables permettent un suivi précis du composé dans les études métaboliques.

Médecine : Le composé est utilisé dans la recherche sur la thérapie photodynamique pour le traitement de pathologies comme la kératose actinique. Il aide à visualiser et à cibler les cellules cancéreuses.

Industrie : Dans les applications industrielles, il est utilisé dans la production de composés marqués isotopiquement stables à des fins analytiques variées, notamment la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN).

Mécanisme d'Action

Le mécanisme d'action de l'acide 5-Aminolévulinique-13C2,15N, sel de chlorhydrate implique son rôle de précurseur dans la biosynthèse de l'hème. Il est converti en protoporphyrine IX, qui chélate ensuite avec le fer pour former l'hème. Ce processus est crucial pour la fonction des hémoprotéines, notamment l'hémoglobine et les cytochromes. Les isotopes stables permettent aux chercheurs de suivre et d'étudier cette voie en détail.

Applications De Recherche Scientifique

Photodynamic Therapy

Mechanism of Action:

5-ALA HCl is utilized in photodynamic therapy due to its ability to accumulate in tumor cells and convert to protoporphyrin IX (PPIX) upon exposure to light. This process generates reactive oxygen species that lead to cell death.

Clinical Applications:

- Skin Conditions: 5-ALA HCl is approved for treating actinic keratosis and superficial basal cell carcinoma. It enhances the visibility of tumors during surgical procedures by inducing fluorescence under specific light conditions .

- Brain Tumors: In neurosurgery, 5-ALA HCl is used to visualize high-grade gliomas, aiding surgeons in distinguishing tumor tissue from healthy brain tissue during resection .

Case Studies:

- A clinical study demonstrated the effectiveness of 5-ALA HCl in reducing tumor recurrence rates when used in combination with surgical excision and postoperative PDT .

Metabolic Studies

Stable Isotope Labeling:

The isotopically labeled variant, 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt, is employed in metabolic studies to trace metabolic pathways involving heme synthesis and other tetrapyrroles. The incorporation of stable isotopes allows for precise tracking of metabolic processes using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research:

- Heme Biosynthesis: Researchers use 5-ALA HCl to investigate the dynamics of heme production in various cell lines, including Escherichia coli and human cancer cells .

- Metabolic Disorders: The compound has been studied for its potential roles in understanding metabolic disorders related to heme metabolism and its implications in diseases such as porphyria .

Agricultural Applications

In agriculture, 5-ALA HCl has been investigated for its potential to enhance plant growth and development. It acts as a precursor for chlorophyll synthesis, which can improve photosynthetic efficiency.

Research Findings:

Studies have shown that applying 5-ALA HCl can increase crop yields by promoting root development and enhancing resistance to environmental stressors .

Therapeutic Enhancements

Recent research indicates that 5-ALA HCl may enhance the effects of certain anesthetics and antihypertensive medications when administered orally. This application is particularly relevant for managing hypertension in elderly patients .

Mécanisme D'action

The mechanism of action of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves its role as a precursor in the biosynthesis of heme. It is converted into protoporphyrin IX, which then chelates with iron to form heme. This process is crucial for the function of hemoproteins, including hemoglobin and cytochromes. The stable isotopes allow researchers to track and study this pathway in detail.

Comparaison Avec Des Composés Similaires

Structural and Isotopic Variations

The following table summarizes key differences among 5-ALA-13C2,15N HCl and related compounds:

Functional and Clinical Differences

a) Isotope-Labeled Derivatives

- 5-ALA-13C2,15N HCl : Ideal for dual-isotope tracing in heme biosynthesis and porphyrin metabolism due to its 13C and 15N labels. Used in LC-MS studies to quantify porphyrin precursors in hepatic porphyrias .

- 5-ALA-15N HCl: Limited to nitrogen pathway analysis, such as tracking porphobilinogen synthesis .

- 5-ALA-d2 HCl : Deuterium labeling aids MS-based quantification but may reduce bioavailability due to kinetic isotope effects .

b) Ester Derivatives

- Methyl-5-Aminolevulinate HCl: The methyl ester enhances lipophilicity, improving PpIX accumulation in tumor cells. Clinically used in cream formulations for actinic keratosis and non-melanoma skin cancers .

c) Unlabeled 5-ALA HCl

- Widely used in bladder cancer resection (e.g., reducing tumor residuals) but associated with systemic hypotension, necessitating dose adjustments .

Market and Research Trends

- The global 5-ALA HCl market is projected to grow at 7.29% CAGR (2022–2030), driven by PDT applications . Isotope-labeled variants like 5-ALA-13C2,15N HCl occupy niche segments in preclinical research, valued for their diagnostic precision .

- Methyl-5-Aminolevulinate HCl dominates topical PDT due to superior efficacy, while deuterated forms remain specialized tools in analytical chemistry .

Activité Biologique

5-Aminolevulinic acid (5-ALA) is a crucial precursor in the biosynthesis of tetrapyrrole compounds, which include heme and chlorophyll. The stable isotope-labeled variant, 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt, has garnered attention for its potential applications in both research and therapeutic contexts. This article reviews the biological activity of this compound, highlighting its metabolic pathways, applications, and relevant case studies.

1. Biosynthetic Pathways

5-ALA is synthesized via two primary pathways: the C4 pathway (Shemin pathway) and the C5 pathway .

- C4 Pathway : This pathway is predominant in animals and certain microorganisms. It involves the condensation of glycine and succinyl-CoA catalyzed by 5-aminolevulinic acid synthase (ALAS), with pyridoxal phosphate as a cofactor. The key regulatory enzymes include hemA and hemT, with hemA playing a more significant role in ALAS activity under feedback inhibition by heme .

- C5 Pathway : This less common pathway is found in some bacteria and plants, utilizing different substrates and enzymes for 5-ALA production.

2. Metabolic Engineering

Recent advancements in metabolic engineering have aimed to enhance the biosynthesis of 5-ALA. Strategies include:

- Enzyme Engineering : Modifying ALAS to improve its stability and reduce feedback inhibition by heme has been successful. For instance, engineered strains of E. coli overexpressing hemA or hemO have shown increased yields of 5-ALA .

- Pathway Optimization : Redirecting metabolic flux towards 5-ALA production through the blockage of competing pathways has also been explored. This optimization can significantly increase the overall yield of 5-ALA in microbial systems .

3. Biological Activity

The biological activity of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt can be categorized into several key areas:

3.1 Photodynamic Therapy (PDT)

5-ALA is widely used in photodynamic therapy for cancer treatment. Upon administration, it accumulates preferentially in tumor cells where it is converted to protoporphyrin IX (PpIX). When exposed to specific wavelengths of light, PpIX generates reactive oxygen species that induce cell death.

Case Study : A clinical trial demonstrated that patients with superficial tumors treated with PDT using 5-ALA showed significant tumor reduction compared to control groups .

3.2 Agricultural Applications

In agriculture, 5-ALA has been shown to enhance plant growth and stress resistance. Its application can lead to improved chlorophyll synthesis, which enhances photosynthesis and overall plant health.

Research Findings : Studies indicated that foliar application of 5-ALA significantly increased the yield of crops such as tomatoes and peppers under stress conditions .

4. Analytical Techniques

The analysis of biological samples enriched with stable isotopes like 13C and 15N has been facilitated by advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). These methods allow researchers to trace metabolic pathways involving 5-ALA and its derivatives effectively.

Table 1: Comparison of Analytical Techniques for 5-ALA

| Technique | Advantages | Applications |

|---|---|---|

| Mass Spectrometry | High sensitivity; quantification | Metabolomics; pathway tracing |

| NMR | Non-destructive; structural insights | Structural biology; metabolite identification |

Q & A

Q. How is 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt synthesized and purified for isotopic labeling studies?

Methodological Answer: The synthesis involves solvent-free conditions to minimize isomerization and ensure isotopic integrity. For example, amino acid prodrug conjugates are synthesized by reacting labeled precursors (e.g., ¹³C/¹⁵N-enriched intermediates) under controlled pH and temperature to form the hydrochloride salt . Purification typically employs high-performance liquid chromatography (HPLC) with >95% purity validated via UV detection and mass spectrometry . Key steps include:

- Isotopic enrichment via labeled precursors (e.g., ¹³C2-glucose or ¹⁵N-ammonia).

- Acid-catalyzed condensation to form the aminolevulinic acid backbone.

- Precipitation with hydrochloric acid to isolate the hydrochloride salt.

Q. What role does the ¹³C2 and ¹⁵N labeling play in tracking metabolic pathways involving this compound?

Methodological Answer: The ¹³C and ¹⁵N isotopes enable precise tracing of heme biosynthesis and porphyrin metabolism. For instance:

- ¹³C NMR tracks carbon flux in the tricarboxylic acid (TCA) cycle and porphobilinogen synthesis.

- ¹⁵N labeling monitors nitrogen incorporation into tetrapyrroles (e.g., protoporphyrin IX) using liquid chromatography-mass spectrometry (LC-MS) .

- Dual labeling allows simultaneous monitoring of carbon and nitrogen dynamics in cellular uptake studies, validated via isotopic ratio mass spectrometry (IRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE Requirements : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

- Storage : -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic tracing data when studying cellular uptake of this compound?

Methodological Answer: Contradictions often arise from incomplete isotopic equilibration or matrix interference. Strategies include:

- Cross-Validation : Use dual detection methods (e.g., LC-MS for ¹⁵N and fluorescence microscopy for protoporphyrin IX accumulation) .

- Control Experiments : Compare labeled vs. unlabeled analogs to distinguish endogenous vs. exogenous contributions .

- Kinetic Modeling : Apply compartmental models to account for isotope dilution in intracellular pools .

Q. What experimental designs optimize the use of this compound in photodynamic therapy (PDT) research?

Methodological Answer: PDT protocols require balancing light exposure and compound concentration:

- Dose-Response Curves : Test 0.1–1.0 mM concentrations with 635 nm laser irradiation (10–100 J/cm²) to determine cytotoxic thresholds .

- Cell-Specific Uptake : Pre-incubate cells for 4–24 hours, then wash to remove extracellular residue .

- Synergy Studies : Combine with iron chelators (e.g., deferoxamine) to enhance protoporphyrin IX accumulation .

Q. How can isotopic purity be confirmed, and what analytical techniques detect contamination?

Methodological Answer: Isotopic Purity Assessment :

- High-Resolution MS : Measure exact mass (167.0349 Da) and isotopic peaks (e.g., ¹³C2 at m/z 169.04) .

- ¹H/¹³C NMR : Verify absence of unlabeled signals (e.g., ¹³C satellite peaks in the 100–120 ppm range) .

- Isotopic Enrichment Analysis : Use elemental analysis (EA-IRMS) to quantify ¹³C/¹⁵N abundance (>98% atom% required for metabolic studies) .

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

Methodological Answer: Sample Preparation :

- Deproteinize with methanol:acetonitrile (1:1) to remove interferents.

- Derivatize with acetylacetone for enhanced LC-MS sensitivity .

Detection : - LC-MS/MS : Monitor transitions at m/z 168→122 (quantifier) and 168→78 (qualifier) with a C18 column .

- Fluorescence Detection : Excitation 405 nm/emission 635 nm for protoporphyrin IX quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.